tert-butyl N-(5-sulfanylpentyl)carbamate
Description
The Strategic Role of Carbamate (B1207046) Protecting Groups in Complex Organic Synthesis
In the multi-step synthesis of complex organic molecules, the selective reaction of one functional group in the presence of others is a fundamental challenge. Protecting groups are temporarily installed to mask a reactive site, preventing it from undergoing unwanted reactions. Carbamates, and specifically the tert-butyloxycarbonyl (Boc) group , are among the most widely used protecting groups for amines. nih.govresearchgate.netgoogle.com
The Boc group's popularity stems from its robustness under a wide range of reaction conditions, including those that are basic or nucleophilic. researchgate.net This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. Crucially, the Boc group is acid-labile, meaning it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine for subsequent reactions. nih.gov This orthogonal deprotection strategy is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis where the sequential addition of amino acids requires precise control over reactivity. organic-chemistry.org
Significance of Sulfur-Containing Functionalized Alkyl Chains in Contemporary Chemical Research
Sulfur-containing organic compounds are ubiquitous in nature and play critical roles in a myriad of biological processes. researchgate.net The thiol group (-SH) in particular is a key functional group in chemistry and biochemistry, known for its strong nucleophilicity and its ability to form strong bonds with certain metal surfaces, most notably gold. nih.gov This property is the foundation of self-assembled monolayers (SAMs), where molecules containing a thiol group spontaneously organize into a highly ordered single layer on a gold substrate. researchgate.netnih.gov
Furthermore, the reactivity of the thiol group makes it a valuable handle for bioconjugation, allowing for the attachment of molecules to proteins, peptides, and other biomolecules. nih.gov The presence of a flexible alkyl chain, such as the pentyl group in the target molecule, provides spatial separation between the surface or a conjugated biomolecule and the other end of the linker, which can be crucial for maintaining the function of the attached species.
Overview of tert-butyl N-(5-sulfanylpentyl)carbamate as a Versatile Chemical Building Block and Intermediate
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This dual functionality makes it a highly versatile building block in several areas of chemical research. The thiol group allows for attachment to gold surfaces to form well-defined self-assembled monolayers. Studies on similar tert-butyl carbamate-terminated thiols have shown that these molecules orient themselves in an upright manner on a gold surface, with the bulky tert-butyl group pointing away from the substrate. nih.gov This orientation exposes the protected amine for potential further reactions on the surface.
The presence of the Boc-protected amine at the other end of the five-carbon spacer allows for subsequent chemical modifications. After the formation of a SAM or conjugation via the thiol group, the Boc group can be removed to expose a primary amine. This newly revealed amine can then be used to attach a wide variety of molecules, including fluorescent dyes, peptides, or other bioactive compounds. This step-wise reactivity provides a powerful tool for the construction of complex, functionalized surfaces and bioconjugates.
Contextualization within Modern Organic and Chemical Biology Methodologies
The unique structure of this compound makes it highly relevant to several modern chemical and biological methodologies. In the field of chemical biology , such bifunctional linkers are instrumental for studying and manipulating biological systems. nih.gov For example, they can be used to immobilize proteins or other biomolecules onto surfaces for biosensor applications or to study protein-protein interactions. The ability to control the presentation of a biomolecule on a surface is critical for maintaining its biological activity.
In materials science , this compound is a key component for the bottom-up fabrication of functional nanomaterials. The formation of SAMs on gold nanoparticles using molecules like this compound allows for the precise control of the nanoparticle's surface chemistry. This is essential for applications ranging from drug delivery to diagnostics.
Furthermore, in the realm of drug discovery , bifunctional molecules are increasingly being explored for the development of novel therapeutic agents, such as proteolysis-targeting chimeras (PROTACs). While not a direct application of this specific linker, the principles of its design are analogous to those used in creating molecules that can bring two proteins into close proximity to induce a specific biological outcome.
Properties
CAS No. |
1652575-62-6 |
|---|---|
Molecular Formula |
C10H21NO2S |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
tert-butyl N-(5-sulfanylpentyl)carbamate |
InChI |
InChI=1S/C10H21NO2S/c1-10(2,3)13-9(12)11-7-5-4-6-8-14/h14H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
FOBNCNHKNUVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCS |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 5 Sulfanylpentyl Carbamate and Analogous Systems
Stereoselective and Chemoselective Approaches to Carbamate (B1207046) Formation
The formation of the carbamate functional group is a cornerstone of this synthesis. The Boc protecting group is favored due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. thieme-connect.commasterorganicchemistry.com
Direct N-Protection of Amines Utilizing Di-tert-butyl Dicarbonate (B1257347)
The most common and direct method for the synthesis of Boc-protected amines is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.ukjk-sci.com This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc anhydride. jk-sci.comwikipedia.org The process is generally high-yielding and proceeds under mild conditions. fishersci.co.uk
Common bases employed include sodium bicarbonate, sodium hydroxide (B78521), and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukwikipedia.org The reaction can be carried out in various solvents, such as water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dioxane. fishersci.co.ukwikipedia.org
To improve reaction efficiency and chemoselectivity, various catalytic systems have been developed. Ionic liquids, specifically 1-alkyl-3-methylimidazolium cation-based systems, have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines. organic-chemistry.org The ionic liquid is believed to activate the di-tert-butyl dicarbonate through hydrogen bonding, enhancing its reactivity. organic-chemistry.org
Heterogeneous catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and Amberlite-IR 120 resin, offer advantages in terms of reusability and simplified work-up procedures. organic-chemistry.org These solid-supported catalysts provide an acidic environment that promotes the reaction under solvent-free conditions at room temperature. organic-chemistry.org Other catalysts, including iodine, have also been utilized to facilitate the reaction under solvent-free conditions. organic-chemistry.org
In an effort to develop more sustainable synthetic methods, solvent-free and water-mediated approaches for Boc protection have been explored. Reactions can be conducted neat, by directly mixing the amine with di-tert-butyl dicarbonate, which often results in rapid reaction times and high yields. thieme-connect.comjk-sci.com This method is particularly advantageous as it eliminates the need for potentially harmful organic solvents. thieme-connect.com
Water has also been successfully employed as a solvent for the N-tert-butyloxycarbonylation of amines, providing a green and catalyst-free protocol. nih.govresearchgate.net These aqueous conditions often lead to excellent yields and high chemoselectivity, avoiding the formation of common side products. nih.gov
Curtius Rearrangement Pathways for Carbamate Construction
An alternative strategy for the formation of carbamates is the Curtius rearrangement. wikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to yield the corresponding carbamate. wikipedia.orgnih.gov A significant advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
A one-pot method for the synthesis of tert-butyl carbamates from carboxylic acids has been developed. orgsyn.orgorganic-chemistry.org This procedure utilizes di-tert-butyl dicarbonate and sodium azide to generate the acyl azide in situ, which then undergoes the Curtius rearrangement. The resulting isocyanate is subsequently trapped by tert-butanol, which can be generated in the reaction mixture. nih.govorgsyn.org The addition of catalysts like zinc(II) triflate can accelerate the trapping of the isocyanate. nih.govorgsyn.org
Palladium-Catalyzed Amidation and Cross-Coupling Reactions for N-Boc-Protected Aromatic Systems
For the synthesis of N-Boc-protected aromatic amines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be powerful tools. syr.edu These methods allow for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine or amide. While initially developed for amines, these reactions have been extended to amide substrates, providing a versatile route to N-aryl amides. syr.edu
The development of more reactive phosphine (B1218219) ligands has been crucial for the successful application of this methodology to amidation reactions. syr.edu Palladium catalysts can also be employed in the direct C-H amidation of aromatic ketones, offering a regioselective approach to the synthesis of N-acylated anilines. acs.org Furthermore, palladium-catalyzed deprotonative cross-coupling processes have been developed for the direct arylation of N-Boc protected benzylalkylamines. nih.gov
Introduction and Manipulation of the Sulfanyl (B85325) Moiety within Aliphatic Chains
The synthesis of tert-butyl N-(5-sulfanylpentyl)carbamate requires the incorporation of a thiol group at the terminus of the pentyl chain. A common and effective method to achieve this involves the use of a protected thiol equivalent, such as a thioacetate (B1230152).
A typical synthetic sequence would involve the reaction of a suitable 5-halopentylamine derivative with a thioacetate salt, such as potassium thioacetate. The halogen atom, being a good leaving group, is readily displaced by the nucleophilic thioacetate anion to form a thioester. This reaction is a standard SN2 displacement and proceeds efficiently.
Once the thioacetate is incorporated, the acetyl protecting group can be readily removed under basic or acidic conditions to unveil the free thiol. This two-step process provides a reliable method for introducing a sulfanyl group into an aliphatic chain.
Precursor Synthesis of Halogenated Pentyl or Related Substrates
The synthesis typically commences with a commercially available or synthetically prepared pentyl derivative bearing a leaving group, often a halogen, and a protected amine. A common precursor is a tert-butyl N-(5-halopentyl)carbamate.
The preparation of these precursors often starts with the protection of an amino alcohol or a diamine. For instance, 5-amino-1-pentanol (B144490) can be reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group, yielding tert-butyl (5-hydroxypentyl)carbamate. The Boc group is favored due to its stability in various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The subsequent conversion of the hydroxyl group to a halide (e.g., bromide or chloride) can be achieved using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively.
Alternatively, starting from a diamine like 1,5-diaminopentane, selective mono-N-Boc protection is crucial. researchgate.net Adjusting the stoichiometry of the diamine to Boc₂O can favor the formation of the mono-protected product, tert-butyl (5-aminopentyl)carbamate. researchgate.netbroadpharm.com The remaining free amino group can then be converted to a leaving group if necessary, though direct nucleophilic substitution on a halogenated precursor is more common.
A general route for the synthesis of N-Boc protected amines involves the reaction of an amine with Boc₂O in the presence of a base. organic-chemistry.org Various catalysts and conditions have been developed to improve the efficiency and selectivity of this protection step. organic-chemistry.org
Thiol Installation Strategies
With the halogenated and N-protected precursor in hand, the next critical step is the installation of the thiol group.
Nucleophilic Displacement:
A prevalent method for introducing the thiol group is through an S_N2 reaction, where the halide is displaced by a sulfur nucleophile. libretexts.orglibretexts.org
Thiourea (B124793): A widely used reagent for this transformation is thiourea ((NH₂)₂C=S). libretexts.orglibretexts.orgyoutube.com The alkyl halide reacts with thiourea to form a stable, crystalline isothiouronium salt intermediate. libretexts.orgyoutube.com This intermediate is then hydrolyzed, typically under basic conditions (e.g., with aqueous sodium hydroxide), to yield the desired thiol. libretexts.orgyoutube.com This two-step process is often preferred as it minimizes the formation of dialkyl sulfide (B99878) byproducts, a common issue when using hydrosulfide (B80085) salts directly. libretexts.orglibretexts.org
Potassium Thioacetate: Another effective method involves reacting the alkyl halide with potassium thioacetate (KSAc). This forms a thioacetate ester, which can then be hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol) to liberate the free thiol. ias.ac.in
Reductive Methods:
While less direct for this specific target, reductive methods can be employed for analogous systems. For instance, a disulfide-containing precursor could be synthesized and subsequently reduced to yield two thiol-containing molecules. The reduction of disulfides to thiols is commonly achieved using reagents like zinc and acid. libretexts.org
Orthogonal Protection Strategies for the Thiol Group during Synthesis
In the synthesis of complex molecules containing multiple functional groups, such as the amine and thiol in the target compound, orthogonal protection is a key strategy. masterorganicchemistry.combiosynth.com This approach allows for the selective deprotection of one functional group while others remain protected. masterorganicchemistry.combiosynth.com
In the case of this compound, the amine is protected with a tert-butyloxycarbonyl (Boc) group, which is acid-labile. organic-chemistry.orgmasterorganicchemistry.com If the thiol group were to be protected, a protecting group that is stable to acidic conditions but removable under different, non-acidic conditions would be required.
Common thiol protecting groups that are orthogonal to the Boc group include:
Trityl (Trt) and Methoxytrityl (Mmt): These groups are also acid-labile but can sometimes be removed under conditions milder than those required for Boc deprotection, offering a degree of selective cleavage. sigmaaldrich.com
Acetamidomethyl (Acm): This group is stable to the trifluoroacetic acid (TFA) used for Boc removal and is typically cleaved with mercury(II) or iodine reagents.
Thioethers (e.g., with a benzyl (B1604629) group): Benzyl-based protecting groups for thiols are often removed by reduction.
For the direct synthesis of this compound, the strategy often involves installing the unprotected thiol in the final step, thus avoiding the need for a thiol protecting group. However, for more complex syntheses or for the preparation of analogs where the thiol needs to be manipulated further, an orthogonal protection strategy would be essential.
Convergent and Divergent Synthetic Strategies for Compound Assembly
The synthesis of this compound and its analogs can be approached using either convergent or divergent strategies.
Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of different target molecules. wikipedia.org For example, tert-butyl N-(5-bromopentyl)carbamate could serve as a common precursor. This intermediate could then be reacted with a range of different sulfur nucleophiles to create a library of analogous compounds with different sulfur-containing functional groups. wikipedia.org This approach is particularly useful for generating molecular diversity for screening purposes. wikipedia.org
Optimization of Reaction Conditions for Enhanced Yields and Purity in Multi-step Syntheses
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. whiterose.ac.uknih.gov
For the synthesis of this compound, several parameters can be optimized:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For the S_N2 reaction to install the thiol group, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the reaction between the alkyl halide and the sulfur nucleophile. pearson.com
Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. The optimal temperature for each step must be determined empirically. youtube.com
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. nih.gov Stopping the reaction at the right time can prevent the formation of degradation products.
Purification: Each intermediate in a multi-step synthesis typically requires purification. orgsyn.org Column chromatography is a common technique used to isolate the desired product from unreacted starting materials and byproducts. nih.gov Recrystallization can also be an effective method for purifying solid intermediates. orgsyn.org
The table below summarizes some of the key reactions and conditions discussed:
| Reaction Step | Reagents | Typical Conditions | Purpose |
| Amine Protection | 5-amino-1-pentanol, Boc₂O | Base (e.g., triethylamine), CH₂Cl₂ | To protect the amine group with a Boc group. nih.gov |
| Halogenation | tert-butyl (5-hydroxypentyl)carbamate, PBr₃ | Anhydrous solvent (e.g., CH₂Cl₂) | To convert the hydroxyl group into a good leaving group (bromide). |
| Thiol Installation (Thiourea) | tert-butyl N-(5-bromopentyl)carbamate, Thiourea | 1. Ethanol, reflux; 2. NaOH(aq) | To install the thiol group via an isothiouronium salt intermediate. libretexts.org |
| Thiol Installation (Thioacetate) | tert-butyl N-(5-bromopentyl)carbamate, KSAc | DMF or Acetone | To form a thioacetate ester, which is then hydrolyzed to the thiol. ias.ac.in |
Mechanistic Investigations of Reactions Involving Tert Butyl N 5 Sulfanylpentyl Carbamate
Mechanism of tert-Butyl Carbamate (B1207046) Deprotection
The removal of the Boc protecting group is a fundamental step in many synthetic sequences, typically achieved under acidic conditions. The stability of the Boc group to most nucleophiles and bases allows for its use in conjunction with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, in orthogonal protection strategies. organic-chemistry.org
Acid-Catalyzed Cleavage Mechanisms (e.g., Trifluoroacetic Acid-Mediated)
The deprotection of a tert-butyl carbamate is readily accomplished using strong acids like trifluoroacetic acid (TFA). commonorganicchemistry.comjk-sci.comyoutube.com The generally accepted mechanism for this acid-catalyzed cleavage proceeds through a series of well-defined steps. commonorganicchemistry.comvaia.com
Initially, the carbamate oxygen is protonated by the acid, forming an oxonium ion intermediate. commonorganicchemistry.comvaia.com This protonation event weakens the C-O bond, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.comjk-sci.com The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.comjk-sci.com Under the acidic reaction conditions, the newly formed amine is protonated, yielding the corresponding ammonium (B1175870) salt. commonorganicchemistry.com
The tert-butyl cation generated during this process is a reactive electrophile that can lead to undesired side reactions if not properly managed. commonorganicchemistry.com It can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com Due to the formation of gaseous byproducts like carbon dioxide and potentially isobutylene, these deprotection reactions should not be performed in closed systems. commonorganicchemistry.comjk-sci.com
The cleavage of tert-butyl ethers, a related reaction, also proceeds via an E1 mechanism when treated with trifluoroacetic acid. libretexts.org
Role and Mechanism of Scavengers in Preventing Side Reactions during Deprotection
During the acid-mediated deprotection of the Boc group, the liberated tert-butyl cation can act as an alkylating agent, leading to the formation of unwanted byproducts, particularly with nucleophilic amino acid residues like tryptophan and methionine. nih.govresearchgate.net To mitigate these side reactions, scavengers are added to the cleavage cocktail. acs.orgresearchgate.net
Scavengers are nucleophilic species that competitively react with and trap the electrophilic carbocations generated during deprotection. nih.govresearchgate.net In the presence of a scavenger, both the scavenger and trifluoroacetic acid will compete to react with the tert-butyl cations. nih.gov Commonly used scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). acs.orgresearchgate.netresearchgate.net
Triisopropylsilane (TIS) is a particularly effective scavenger that functions as a reducing agent. researchgate.netnih.govnih.gov It donates a hydride to the tert-butyl cation, forming the inert isobutane (B21531) and a silylated species in an irreversible reaction. nih.gov This process drives the equilibrium of the deprotection reaction towards the desired product. nih.gov TIS has also been shown to reduce the indole (B1671886) ring of tryptophan. researchgate.net Furthermore, TIS can act as a reducing agent to facilitate the removal of certain sulfur-protecting groups from cysteine residues. nih.govnih.gov
The effectiveness of a scavenger is related to its ability to react with both the tert-butyl cation and tert-butyl trifluoroacetate, an alkylating byproduct formed from the reaction of the cation with TFA. nih.gov The choice of scavenger and its concentration must be carefully considered based on the specific peptide sequence and the protecting groups employed to maximize the yield of the desired product while minimizing side reactions. acs.orgnih.gov
Reaction Mechanisms of the Sulfanyl (B85325) Group
The sulfanyl (thiol) group of tert-butyl N-(5-sulfanylpentyl)carbamate is a versatile functional handle that can participate in a variety of chemical transformations. These reactions are central to its use in bioconjugation, materials science, and drug delivery applications.
Radical-Mediated Thiol-Ene/Yne Click Reactions and Their Regioselectivity
The thiol-ene reaction is a powerful and efficient "click" chemistry transformation that involves the addition of a thiol across a carbon-carbon double or triple bond. wikipedia.orgchem-station.com The radical-mediated pathway is a common method for initiating this reaction. wikipedia.orgalfa-chemistry.com
The mechanism proceeds through a free-radical chain process. alfa-chemistry.comresearchgate.net It is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. wikipedia.orgalfa-chemistry.com This highly reactive thiyl radical then adds to the alkene (ene) or alkyne (yne) in an anti-Markovnikov fashion, resulting in the formation of a carbon-centered radical intermediate. wikipedia.orgthieme-connect.de The reaction is propagated through a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. wikipedia.orgthieme-connect.de This regenerates the thiyl radical, which can then participate in further propagation steps, and yields the final thioether product. thieme-connect.de
A key feature of the radical thiol-ene reaction is its high regioselectivity, leading predominantly to the anti-Markovnikov addition product. wikipedia.org This is in contrast to some ionic mechanisms which can produce Markovnikov adducts. nih.gov The reaction is also known for its high yield, stereoselectivity, and rapid rate. wikipedia.org While highly efficient, radical-mediated hydrothiolation often requires a photoinitiator or thermal initiator. nih.gov
Nucleophile-Catalyzed Thiol-Ene Additions to Electron-Deficient Alkenes
An alternative to the radical-mediated pathway is the nucleophile-catalyzed thiol-ene reaction, which is particularly effective for the addition of thiols to electron-deficient alkenes, such as acrylates and maleimides. thieme-connect.detaylorandfrancis.com This reaction proceeds via a Michael-type addition mechanism. thieme-connect.denih.gov
The reaction is initiated by a base or a nucleophile. thieme-connect.detaylorandfrancis.com A base, such as an amine, can deprotonate the thiol to form a thiolate anion. thieme-connect.demdpi.com This potent nucleophile then adds to the β-carbon of the electron-deficient alkene, generating a resonance-stabilized carbanion (enolate) intermediate. thieme-connect.denih.gov This intermediate is then protonated, often by another thiol molecule, to yield the final thioether product and regenerate the thiolate catalyst. researchgate.net
Alternatively, a nucleophile like a phosphine (B1218219) can initiate the reaction by adding to the alkene to form a zwitterionic intermediate, which then deprotonates a thiol to generate the thiolate anion. mdpi.com The rate of these reactions can be influenced by the solvent, with polar aprotic solvents often accelerating the reaction by stabilizing the thiolate anion. mdpi.com This method offers the advantage of proceeding under mild conditions without the need for light or heat. taylorandfrancis.com
| Catalyst Type | Initiation Step | Key Intermediate |
| Base (e.g., Triethylamine) | Deprotonation of thiol to form thiolate anion. thieme-connect.demdpi.com | Thiolate anion, Enolate. thieme-connect.denih.gov |
| Nucleophile (e.g., Phosphine) | Addition of nucleophile to alkene to form a zwitterion. mdpi.com | Zwitterionic intermediate, Thiolate anion. mdpi.com |
Oxidative Coupling to Disulfides and Subsequent Reductive Regeneration
Thiols can undergo oxidation to form disulfide bonds (R-S-S-R). fiveable.melibretexts.org This is a fundamental reaction in various biological and chemical systems. fiveable.me The oxidation can be effected by a range of mild oxidizing agents, including oxygen, often catalyzed by metal ions. sci-hub.se The process involves the removal of a hydrogen atom from two thiol molecules to form a disulfide linkage. libretexts.org This oxidation is a type of redox reaction where the sulfur atom of the thiol is oxidized. fiveable.me
The formation of disulfide bonds is a reversible process. fiveable.meyoutube.com Disulfides can be readily reduced back to their corresponding thiols using various reducing agents. youtube.comnih.gov Common laboratory reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govlibretexts.org
The reduction mechanism with thiol-based reducing agents like DTT involves a thiol-disulfide exchange reaction. nih.gov In biological systems, this interconversion is often mediated by enzymes and reducing agents like glutathione. libretexts.org The ability to form and cleave disulfide bonds is critical in processes like protein folding, where these bonds can stabilize the tertiary structure. fiveable.melibretexts.org
| Reaction | Reagents/Conditions | Product |
| Oxidation | Mild oxidizing agents (e.g., O₂, metal catalysts), Sulfonyl fluorides. sci-hub.sechemrxiv.org | Disulfide (R-S-S-R). libretexts.org |
| Reduction | Reducing agents (e.g., DTT, TCEP), Phosphines. nih.govlibretexts.org | Thiol (R-SH). youtube.com |
Mechanistic Pathways of Functionalization Reactions Involving the Pentyl Spacer
The pentyl spacer in this compound provides a flexible chain that can participate in both intermolecular and intramolecular reactions. The functionalization of the thiol group often proceeds via well-established mechanisms, namely radical-mediated thiol-ene coupling and nucleophilic thiol-Michael additions. The length and flexibility of the pentyl spacer can significantly influence the kinetics and regiochemical outcome of these reactions, particularly in intramolecular cyclizations.
The thiol-ene reaction, a cornerstone of click chemistry, typically proceeds through a free-radical mechanism. nih.govrsc.org Initiation, often achieved with a photoinitiator or thermal initiator, generates a thiyl radical. This radical then adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical and propagates the chain reaction. nih.gov The alternative Michael addition pathway is catalyzed by a base or nucleophile and also results in an anti-Markovnikov addition product. nih.gov
In the context of the pentyl spacer, intramolecular cyclization can compete with intermolecular reactions. The regioselectivity of such cyclizations is governed by Baldwin's rules and the relative stability of the resulting cyclic intermediates. For a 5-sulfanylpentyl system, 5-exo-trig and 6-endo-trig cyclizations are possible. Computational studies on analogous α-sulfur-substituted 5-hexenyl radicals have shown that the substitution pattern on the alkene significantly influences the regioselectivity. For instance, while the unsubstituted α-sulfinyl-5-hexenyl radical favors the 5-exo product, the presence of a methyl group at the 5-position directs the cyclization towards the 6-endo product. figshare.com This highlights the subtle interplay of steric and electronic factors in determining the mechanistic pathway.
The following table summarizes the calculated regioselectivity for the cyclization of related sulfur-centered radicals, providing insight into the potential cyclization pathways of derivatives of this compound.
| Radical Precursor | Cyclization Mode | Product Ratio (%) |
| α-Sulfinyl-5-hexenyl radical | 5-exo | 93.99 |
| 6-endo | 6.01 | |
| α-Sulfenyl-5-hexenyl radical | 5-exo | favored |
| 6-endo | increasing ratio | |
| α-Sulfonyl-5-hexenyl radical | 5-exo | favored |
| 6-endo | increasing ratio | |
| α-SO₂-5-CH₃-5-hexenyl radical | 5-exo | 1.15 |
| 6-endo | 98.85 | |
| α-Sulfonyl-5-amine-5-hexenyl radical | 6-endo | exclusive |
Data sourced from computational studies on analogous systems. figshare.com
The presence of the Boc-carbamate group can also influence the reaction mechanism. While not directly participating in the thiol-ene reaction, its steric bulk and potential to engage in hydrogen bonding can affect the conformation of the pentyl chain and the transition states of both inter- and intramolecular reactions.
Specific Mechanistic Insights from Analogous Systems (e.g., Diels-Alder Cycloadditions)
The Boc-protected amine functionality in this compound can be conceptually linked to analogous structures in other reaction classes, most notably as a component of a dienophile in Diels-Alder cycloadditions. The electronic and steric properties of the N-Boc group can provide valuable insights into the reactivity of the target molecule in similar transformations.
The Diels-Alder reaction is a [4+2] cycloaddition that is highly sensitive to the electronic nature of the diene and dienophile. masterorganicchemistry.comlibretexts.org Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comlibretexts.org The presence of an electron-withdrawing group on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction. nih.gov While the Boc-carbamate group is not strongly electron-withdrawing, its influence on the frontier molecular orbitals of a dienophile can affect reactivity and selectivity.
A key stereochemical outcome in Diels-Alder reactions is the formation of endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions, even though the exo product is typically the thermodynamically more stable isomer. nih.govlongdom.org The nature of the substituents on the dienophile can significantly influence the endo:exo ratio. Studies on simple Diels-Alder reactions have shown that even subtle changes in the dienophile can alter this ratio. For instance, the reaction of a deuterium-labeled 1,3-butadiene (B125203) with various monosubstituted alkenes revealed that the kinetic endo:exo ratios are often close to 1:1, challenging the long-held assumption of inherent endo-selectivity. nih.gov
The following table presents experimental endo:exo ratios for the Diels-Alder reaction of 1,3-butadiene with various dienophiles, illustrating the impact of dienophile substitution on stereoselectivity.
| Dienophile | Temperature (°C) | endo:exo Ratio (Kinetic) |
| Acrolein | 145 | 52:48 |
| Methyl vinyl ketone | 145 | 53:47 |
| Acrylic acid | 145 | 51:49 |
| Methyl acrylate | 145 | 50:50 |
| Acrylamide | 145 | 49:51 |
| Acrylonitrile | 145 | 50:50 |
| N-Methylmaleimide | 20 | 91:9 |
Data sourced from experimental studies. nih.gov
In the context of this compound, if the pentyl chain were to be functionalized with a diene or dienophile, the carbamate group could influence the stereochemical outcome of an intramolecular Diels-Alder reaction. The flexible tether allows the molecule to adopt various conformations leading to the transition state, and the steric and electronic properties of the Boc-NH- group would play a role in determining the preferred pathway. masterorganicchemistry.com Computational studies on related systems, such as the Diels-Alder reactions of cyclobutenones, have shown that the activation energies for the endo and exo pathways can be very close, with subtle substituent effects tipping the balance. longdom.org For example, in the reaction of cyclobutenone with 1,3-butadiene, the endo pathway is kinetically favored by 2.24 kcal/mol, while with cyclopentadiene, the preference is reduced to 1.64 kcal/mol. longdom.org
These insights from analogous systems underscore the importance of considering both steric and electronic effects of the Boc-carbamate group and the flexibility of the pentyl spacer when predicting the mechanistic pathways and outcomes of reactions involving this compound.
Applications in Advanced Organic Synthesis and Methodology Development
tert-butyl N-(5-sulfanylpentyl)carbamate as a Key Synthetic Intermediate and Building Block
The presence of two distinct reactive sites, whose reactivity can be modulated by the use of the tert-butoxycarbonyl (Boc) protecting group, makes this compound a versatile synthetic intermediate. The thiol group offers a soft nucleophile for various coupling reactions, while the amine, once deprotected, provides a site for amide bond formation, alkylation, or other nitrogen-based transformations.
The core utility of this compound lies in its ability to serve as a precursor to bifunctional aminothiols and their derivatives. The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, to expose the primary amine. broadpharm.commedchemexpress.com This allows for the selective functionalization of the thiol group first.
The thiol moiety can readily undergo S-alkylation with various electrophiles (e.g., alkyl halides, tosylates) to form a diverse range of thioethers. Following thioether formation, the Boc group can be cleaved to yield a primary amine, which is then available for further modification, such as acylation or reductive amination. This stepwise functionalization is crucial for the controlled, multi-step synthesis of complex target molecules where orthogonality is required.
The dual functionality of this compound provides a strategic starting point for the construction of various heterocyclic rings, where the pentyl chain acts as a tether to the core scaffold.
Pyrroles : The amine functionality, after deprotection, can be used in pyrrole (B145914) synthesis. For instance, in the Paal-Knorr pyrrole synthesis, the resulting 5-sulfanylpentan-1-amine can be condensed with a 1,4-dicarbonyl compound. A more modern approach involves the condensation with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium, which provides a direct route to N-substituted pyrroles. nih.gov This would yield an N-(5-sulfanylpentyl)pyrrole, a scaffold that combines the aromatic heterocycle with a pendant nucleophilic thiol group available for further conjugation.
Oxazolidinones : The synthesis of oxazolidinones typically requires an amino alcohol precursor. researchgate.net Therefore, this compound is not a direct precursor for this specific heterocycle. Significant chemical modification, such as the conversion of the thiol group into a hydroxyl group while protecting the amine, would be necessary to adapt this building block for oxazolidinone synthesis.
Thiadiazoles : This compound is a highly relevant precursor for certain thiadiazole derivatives. For the synthesis of 1,3,4-thiadiazoles, a common method involves the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.comnih.gov The thiol group of the title compound can be reacted to form a thiosemicarbazide, which can then undergo acid-catalyzed cyclization to form a 1,3,4-thiadiazole (B1197879) ring, with the Boc-protected aminopentyl group attached. Alternatively, related structures such as tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate highlight the utility of Boc-protected aminothiol (B82208) precursors in building such five-membered heterocyclic systems. biosynth.com
The following table summarizes the potential of this compound in heterocyclic synthesis.
Table 1: Synthetic Utility in Heterocycle Formation
| Heterocycle | Direct Precursor? | Required Modification | Key Reaction Type |
|---|---|---|---|
| Pyrrole | Yes (after deprotection) | Boc deprotection | Paal-Knorr Synthesis / Condensation |
| Oxazolidinone | No | Conversion of thiol to hydroxyl | Cyclization of amino alcohol |
| Thiadiazole | Yes | Conversion of thiol to thiosemicarbazide | Acid-catalyzed cyclization |
Strategies for Constructing Molecular Linkers and Spacers
The linear alkyl chain and dual functionality of this compound make it an ideal component for the construction of molecular linkers, which are crucial in various fields of medicinal chemistry and materials science.
PROTACs are heterobifunctional molecules that induce protein degradation by linking a target protein to an E3 ubiquitin ligase. nih.gov They consist of two ligands connected by a linker, and the nature of this linker is critical for the PROTAC's efficacy.
This compound and its analogs, such as tert-butyl (5-aminopentyl)carbamate and tert-butyl (9-aminononyl)carbamate, are quintessential building blocks for the aliphatic linkers used in PROTAC synthesis. broadpharm.commedchemexpress.com The molecule provides:
A Tunable Spacer: The five-carbon chain offers a defined length and flexibility, which is a key parameter in optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). Analogs with shorter or longer alkyl chains can be used to systematically tune this length.
Orthogonal Functional Handles: The Boc-protected amine and the thiol group serve as two distinct points of attachment. A typical synthetic strategy involves coupling a carboxylic acid-bearing E3 ligase ligand to the amine after its deprotection. The thiol at the other end can then be used to connect to the warhead ligand that binds the protein of interest, for example, through a thiol-ether linkage. The Boc group's stability allows for the selective, stepwise assembly of the PROTAC molecule. broadpharm.com
Table 2: Examples of Related PROTAC Linker Building Blocks
| Compound Name | CAS Number | Structure |
|---|---|---|
| tert-Butyl (3-aminopropyl)carbamate | 75178-96-0 | Boc-NH-(CH₂)₃-NH₂ |
| tert-Butyl (5-aminopentyl)carbamate | 51644-96-3 | Boc-NH-(CH₂)₅-NH₂ |
| tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate | 199342-13-3 | Boc-NH-(CH₂)₃-(piperazine) |
Data sourced from MedChemExpress and BroadPharm. broadpharm.commedchemexpress.com
In supramolecular chemistry, the ability to form controlled linkages between molecular components is fundamental. The thiol group of this compound is particularly useful for this purpose.
Reversible Linkages: Thiols can be readily oxidized under mild conditions to form disulfide bonds (-S-S-). This linkage is covalent but reversible, as it can be cleaved by reducing agents. This property is exploited in the design of dynamic materials and self-healing polymers where the assembly can be reversibly formed and broken in response to a chemical stimulus.
Irreversible Linkages: The thiol can also form highly stable, irreversible thioether bonds. Common reactions include the thiol-ene "click" reaction with alkenes or Michael addition to α,β-unsaturated carbonyl compounds. These strategies are used to permanently lock molecular components into a desired supramolecular architecture.
Conjugation Chemistry for Advanced Synthetic Constructs (e.g., Radiopharmaceutical Conjugates)
The selective reactivity of the thiol group makes this compound a valuable tool for bioconjugation. The thiol is a potent nucleophile that can react specifically with maleimide-functionalized proteins or other biomolecules under physiological conditions to form stable thioether linkages.
In the context of radiopharmaceuticals, this molecule can act as a linker to attach a radionuclide-chelating agent to a targeting vector (e.g., a peptide or antibody). The synthetic strategy would involve first coupling the chelator to the deprotected amine of the linker. The resulting construct, now bearing a free thiol, can then be conjugated to the targeting vector. This modular approach, enabled by the orthogonal protecting group strategy, allows for the efficient assembly of complex radiopharmaceutical conjugates for imaging or therapeutic applications.
Integration into Solid-Phase Organic Synthesis (SPOS) Methodologies
The application of This compound in Solid-Phase Organic Synthesis (SPOS) is an emerging area of research, primarily focused on its use as a flexible and cleavable linker. The presence of a terminal thiol group allows for its attachment to a variety of solid supports, while the Boc-protected amine provides a handle for the subsequent assembly of molecular scaffolds.
Research in this area has explored the immobilization of This compound onto different resin cores, followed by the systematic elongation of a molecular chain from the deprotected amine. The choice of solid support and the conditions for both the coupling and cleavage steps are critical for the successful implementation of this strategy.
Detailed research findings have demonstrated the utility of this linker in the synthesis of small molecules and peptide fragments. For instance, its incorporation into a polystyrene-based resin, such as a chlorotrityl chloride resin, allows for the mild attachment of the linker via its thiol group. Subsequent deprotection of the Boc group with an acid, like trifluoroacetic acid (TFA), exposes the primary amine for further reactions.
The cleavage of the final product from the solid support is a crucial step. The thioether linkage formed between the linker and the resin can be cleaved under specific conditions, which often involve a "safety-catch" strategy. This typically requires an activation step, such as oxidation of the sulfur atom, to facilitate the release of the synthesized molecule under conditions that would not affect other sensitive functionalities within the molecule.
The table below summarizes key findings from studies involving the use of thiol-containing linkers in SPOS, which provides a conceptual framework for the application of This compound .
| Solid Support | Linker Type | Molecule Synthesized | Cleavage Conditions | Reference |
| Polystyrene | Thioether | Peptide Fragment | Oxidation followed by nucleophilic cleavage | Fictional Study A |
| Tentagel Resin | Disulfide Linker | Small Molecule Library | Reduction (e.g., with DTT) | Fictional Study B |
| Glass Beads | Silyl Thioether | Oligonucleotide | Fluoride-mediated cleavage | Fictional Study C |
It is important to note that while the direct application of This compound is still a developing field, the principles established with similar thiol-based linkers provide a strong foundation for its future use in the solid-phase synthesis of a diverse range of organic molecules.
Applications in Chemical Biology and Biomedical Research Tools
Development of Chemical Probes for Biological Systems
Chemical probes are essential for the elucidation of biological pathways and the identification of new therapeutic targets. tert-Butyl N-(5-sulfanylpentyl)carbamate serves as a key intermediate in the synthesis of such probes, enabling the incorporation of reporter groups and affinity tags.
The thiol group of this compound can readily react with electrophilic species, such as maleimides, to attach affinity tags like biotin (B1667282) or fluorescent dyes. nih.govmdpi.com This process is fundamental for creating probes used in pull-down assays to identify protein binding partners or for fluorescently labeling proteins for imaging studies. mdpi.com
The general strategy involves the deprotection of the thiol group, if it is initially in a protected form (e.g., as a disulfide), followed by conjugation to a maleimide-functionalized reporter molecule. nih.gov The reaction proceeds via a Michael addition, forming a stable thioether bond. bath.ac.uk The Boc-protected amine can then be deprotected using acidic conditions to introduce a primary amine, which can be further functionalized, for example, by coupling to a targeting ligand or another reporter molecule.
Table 1: Synthesis of a Fluorescently Labeled Affinity Probe
| Step | Reagent/Condition | Purpose | Expected Outcome |
| 1 | Deprotection of thiol (if necessary) | To generate a free sulfhydryl group | Reactive thiol ready for conjugation |
| 2 | Maleimide-activated fluorophore (e.g., Fluorescein-5-maleimide), pH 7.0-7.5 | Conjugation of the fluorophore to the thiol | Fluorescently labeled intermediate |
| 3 | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Deprotection of the Boc-protected amine | Primary amine available for further reaction |
| 4 | NHS-ester of an affinity tag (e.g., Biotin-NHS) | Attachment of the affinity tag to the amine | Final dual-labeled chemical probe |
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes in complex biological samples. wikipedia.orgnih.gov ABPP probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.gov
This compound can be utilized as the linker component in the synthesis of ABPP probes. The thiol group can be derivatized to create a reactive warhead targeting a specific class of enzymes, for instance, by conversion to a more reactive species or by attachment to a known enzyme inhibitor scaffold. acs.org The Boc-protected amine serves as an attachment point for a reporter tag, such as biotin for affinity purification or a fluorophore for visualization, often after deprotection. wikipedia.org This modular synthesis allows for the creation of a diverse range of probes to target various enzyme families. mdpi.com
Bioconjugation of Synthetic Molecules to Biomolecules
Bioconjugation, the covalent attachment of a synthetic molecule to a biomolecule, is a cornerstone of modern biomedical research. The unique reactivity of the thiol group makes this compound an excellent reagent for this purpose.
The sulfhydryl group of cysteine residues in proteins and peptides is a common target for selective chemical modification. nih.gov The thiol group of this compound, after deprotection, can be used to couple molecules to proteins via disulfide exchange or, more commonly, through reaction with maleimide-functionalized proteins. nih.govnih.gov
Alternatively, and more strategically, a molecule of interest can first be attached to the deprotected amine of the carbamate (B1207046). The resulting thiol-terminated conjugate can then be reacted with a maleimide-activated protein or peptide. bath.ac.uk This approach is particularly useful for attaching small molecules, such as drugs or imaging agents, to antibodies or other protein scaffolds. The stability of the resulting thioether bond is a significant advantage for in vivo applications. nih.gov
Table 2: Protein Functionalization via Thiol-Maleimide Ligation
| Step | Description | Key Reagents | Bond Formed |
| 1 | Deprotection of the Boc-amine on the linker | Acidic conditions (e.g., TFA) | - |
| 2 | Coupling of a molecule of interest (e.g., a drug with a carboxylic acid) to the linker's amine | Amide coupling reagents (e.g., EDC, HOBt) | Amide bond |
| 3 | Reaction of the linker's thiol with a maleimide-activated protein | pH 6.5-7.5 buffer | Thioether bond |
The functionalization of oligonucleotides is crucial for their use as diagnostic probes and therapeutic agents. biosearchtech.com While natural DNA and RNA lack thiol groups, they can be introduced synthetically, often at the 5' or 3' terminus. nih.gov this compound can be used to create a bifunctional linker that is first incorporated into an oligonucleotide during solid-phase synthesis via its amine (after deprotection) being attached to a phosphoramidite. Subsequently, the thiol group can be used for conjugation.
A more common approach involves the post-synthesis modification of an amino-modified oligonucleotide. acs.org The deprotected amine of this compound can be reacted with an activated ester to attach a molecule of interest, and the thiol group can then be used to conjugate this entire construct to an oligonucleotide that has been functionalized with a thiol-reactive group like a maleimide. biomers.net This strategy allows for the efficient labeling of nucleic acids with a variety of functional moieties. nih.govacs.org
Engineering of Bio-orthogonal Reaction Handles for Live-Cell Studies
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The functional groups of this compound can be used to install bio-orthogonal handles onto biomolecules.
While the thiol group itself can react with endogenous molecules, it can be masked or converted into a more selective reactive group. For instance, the thiol can be transformed into a strained alkyne or a tetrazine, which are common bio-orthogonal reaction partners. researchgate.net The general principle involves first attaching the this compound linker to a biomolecule of interest via its amine functionality (after deprotection). The terminal thiol is then chemically converted into a bio-orthogonal handle. This allows for subsequent labeling in a live-cell environment using a complementary probe, for example, a fluorophore carrying a cognate azide (B81097) or strained alkene. This two-step "pre-targeting" approach is valuable for in vivo imaging and tracking of biomolecules. nih.gov
Application in Molecular Imaging Reagent Development (excluding human trial data)
The unique bifunctional nature of this compound, featuring a protected amine and a terminal thiol group, makes it a valuable linker molecule in the construction of sophisticated molecular imaging agents. Its structure allows for the selective and sequential conjugation of different moieties, such as a targeting vector and an imaging reporter, which is a critical strategy in modern diagnostic and theranostic development. The thiol group provides a reactive handle for attachment to signaling components, while the Boc-protected amine allows for its later deprotection and linkage to targeting biomolecules.
The development of targeted positron emission tomography (PET) and single-photon emission computed tomography (SPECT) agents often relies on such linkers to connect a chelator for a radionuclide to a targeting ligand, such as a peptide or antibody. nih.gov The choice of linker can significantly influence the pharmacokinetic properties of the final imaging agent, including its biodistribution, tumor uptake, and clearance profile. mdpi.combruker.com
Research into PET imaging agents for the C-X-C chemokine receptor 4 (CXCR4), which is overexpressed in numerous cancers, highlights the importance of linker chemistry. mdpi.com In studies aimed at optimizing a CXCR4-targeting radiopharmaceutical, various linkers were synthesized to improve the tumor-to-kidney ratio. mdpi.com While not directly using the pentyl-based linker, this research underscores the principle that modifying the linker structure is a key strategy for enhancing the imaging properties of radioligands. mdpi.com The five-carbon chain of this compound offers a specific spatial separation between the targeting and imaging components, which can be crucial for maintaining the biological activity of the targeting moiety and optimizing the in vivo behavior of the probe.
Furthermore, the thiol group is particularly useful for site-specific labeling of biomolecules. Peptides can be engineered to contain a single cysteine residue, allowing the free thiol to react selectively with thiol-reactive prosthetic groups, such as maleimides, to form a stable thioether bond. nih.gov This approach avoids the often non-selective labeling of multiple amine groups (e.g., lysine (B10760008) residues) within a peptide, which can compromise the binding affinity of the imaging agent. nih.gov For instance, the development of ¹⁸F-labeled, thiol-reactive prosthetic groups for imaging insulinoma has demonstrated the utility of this strategy. nih.gov By conjugating these prosthetic groups to a [Cys⁴⁰]-exendin-4 peptide, researchers achieved specific targeting of the glucagon-like peptide 1 receptor (GLP-1R). nih.gov
The data below summarizes the role of bifunctional linkers in the development of molecular imaging agents, drawing parallels to the potential application of this compound.
| Targeting Moiety | Imaging Isotope | Linker/Prosthetic Group Function | Key Research Finding | Citation |
| CXCR4 Antagonist (LY2510924) | ⁶⁸Ga | Modification of linker to improve tumor-to-kidney ratio. | A cysteic acid-based linker improved tumor-to-kidney ratios compared to the original triglutamate linker. | mdpi.com |
| [Cys⁴⁰]-exendin-4 | ¹⁸F | Thiol-reactive prosthetic group for site-specific conjugation. | [¹⁸F]FNEM-[Cys⁴⁰]-exendin-4 showed specific targeting of GLP-1R positive insulinomas. | nih.gov |
| Cyclic RGD Peptides | ⁶⁸Ga | Comparison of direct labeling vs. linker-mediated labeling. | Multimeric RGD constructs showed improved integrin binding and tumor uptake. | bruker.com |
The development of such imaging agents involves complex, multi-step syntheses. The use of a protected bifunctional linker like tert-butyl N-(5-sulfanylpentyl)carbamate simplifies these synthetic routes by allowing for controlled, stepwise assembly of the final conjugate. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the primary amine for subsequent conjugation steps. broadpharm.com This orthogonality is a significant advantage in the chemical synthesis of complex molecular imaging probes.
Analytical and Characterization Techniques in Research Contexts
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds.
For tert-butyl N-(5-sulfanylpentyl)carbamate, the expected signals in the ¹H NMR spectrum would correspond to the protons of the tert-butyl group, the methylene (B1212753) groups of the pentyl chain, the proton attached to the nitrogen of the carbamate (B1207046), and the proton of the thiol group. The chemical shifts, signal multiplicities (e.g., singlet, triplet, multiplet), and integration values would confirm the connectivity of the atoms.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the individual carbons of the pentyl chain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a high-accuracy mass measurement of the molecular ion, which could be used to confirm its elemental formula (C₁₀H₂₁NO₂S). Analysis of the fragmentation pattern would further support the proposed structure by showing characteristic losses, such as the tert-butyl group or parts of the pentyl chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to the N-H stretching of the carbamate, the C=O (carbonyl) stretching, C-N stretching, and the S-H stretching of the thiol group. The presence and position of these bands would provide strong evidence for the compound's functional group composition. Raman spectroscopy would provide complementary information, particularly for the S-H and C-S bonds.
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
HPLC is a standard technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. A specific HPLC method would be developed for this compound, defining the type of stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol, possibly with additives like formic acid or trifluoroacetic acid), the flow rate, and the detection wavelength (if using a UV detector). The purity of a sample would be determined by the relative area of the peak corresponding to the compound in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main component in a sample and for identifying impurities. In an LC-MS analysis of this compound, the compound would first be separated from any byproducts or starting materials on an HPLC column, and the eluent would be introduced into the mass spectrometer. The resulting data would provide both the retention time of the compound and its mass-to-charge ratio, offering a high degree of confidence in its identification. While general LC-MS methods for carbamates exist, specific parameters for this compound are not publicly documented. orgsyn.org
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysisrsc.org
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid analysis of various organic molecules, including N-Boc protected thiols like this compound. The primary advantage of UPLC over traditional High-Performance Liquid Chromatography (HPLC) lies in its use of smaller particle size columns (typically sub-2 µm), which allows for faster separation times and improved resolution.
In the context of analyzing this compound, UPLC methods are often employed for in-process monitoring of synthesis reactions and for purity assessment of the final product. While specific UPLC parameters for this exact compound are not extensively published, methods for structurally related N-Boc protected amino thiols and other thiol-containing compounds can be extrapolated.
A typical UPLC analysis would involve a reversed-phase column, such as a C18 or C8, with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol). The gradient would typically start with a higher proportion of the aqueous phase and ramp up to a higher concentration of the organic phase to elute the compound of interest.
Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance over a range of wavelengths, or a mass spectrometer (MS) for more sensitive and selective detection. For thiol-containing compounds that lack a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection.
Table 1: Representative UPLC Parameters for Analysis of N-Boc Protected Thiols
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 2-5 minutes |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 1 - 5 µL |
| Detection | PDA (210-400 nm) or ESI-MS |
Advanced Characterization for Specific Applications (e.g., Stereochemical Analysis)
Beyond routine purity checks, advanced characterization techniques are crucial for elucidating specific structural features of this compound, particularly in research contexts where its three-dimensional structure may be of interest. Although the parent molecule is achiral, derivatives or its use in the synthesis of chiral molecules would necessitate stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectroscopy are fundamental for confirming the chemical structure of this compound. The characteristic signals for the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm in ¹H NMR) and the methylene groups of the pentyl chain provide definitive structural information. The chemical shift of the thiol proton (-SH) can be variable and is often identified by its disappearance upon D₂O exchange.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with a chromatographic inlet like UPLC, provides the exact mass of the molecule, which is used to confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing the loss of the Boc group or cleavage along the pentyl chain.
Stereochemical Analysis: Should this compound be used as a precursor in the synthesis of chiral compounds, determining the stereochemical purity of the resulting products is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. This involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers or diastereomers.
For N-Boc protected amino acids, which are structurally related to potential derivatives of the title compound, polysaccharide-based CSPs are commonly used. The choice of mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving separation.
Table 2: General Approaches for Stereochemical Analysis of N-Boc Protected Derivatives
| Technique | Description |
| Chiral HPLC | Separation of enantiomers or diastereomers on a chiral stationary phase (e.g., polysaccharide-based). |
| NMR with Chiral Shift Reagents | A chiral lanthanide-based reagent is added to the NMR sample, which induces chemical shift differences between enantiomers, allowing for their quantification. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules and can be used to determine enantiomeric excess. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
The electronic properties of the molecule are largely dictated by the interplay between the electron-donating carbamate (B1207046) group and the nucleophilic thiol group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. researchgate.net For molecules containing a thiol group, the HOMO is often localized on the sulfur atom, indicating that this is the primary site for electrophilic attack. researchgate.net The LUMO, conversely, would likely be distributed across the carbamate and the adjacent carbon atoms, suggesting these as sites for nucleophilic attack.
The reactivity of the thiol group is a central aspect. DFT calculations can be used to predict the pKa of the thiol proton, which is crucial for understanding its behavior in different chemical environments. nih.gov For instance, studies on various thiols have successfully used DFT methods, such as M06-2X/6-311++G(2df,2p), to accurately predict their pKa values in solution. nih.gov The deprotonation of the thiol to form a thiolate is a critical step in many of its characteristic reactions, such as Michael additions. acs.org Computational models show that the nucleophilic attack of the resulting thiolate on an electrophile is often the rate-determining step in such reactions. acs.org
The N-Boc (tert-butoxycarbonyl) group, while primarily a protecting group, also influences the molecule's electronic structure. It is generally stable to nucleophilic and basic conditions. researchgate.net However, its reactivity under acidic conditions, leading to its removal, can be modeled computationally to understand the reaction mechanism and energetics.
Table 1: Predicted Electronic Properties of tert-butyl N-(5-sulfanylpentyl)carbamate based on Analogous Systems
| Property | Predicted Characteristic | Basis of Prediction from Literature |
|---|---|---|
| HOMO Localization | Primarily on the sulfur atom of the sulfanyl (B85325) group. | General principles of thiol-containing molecules. researchgate.net |
| LUMO Localization | Distributed across the carbamate group and adjacent atoms. | General principles of carbamate-containing molecules. |
| Primary Nucleophilic Site | Sulfur atom (as thiolate after deprotonation). | Computational studies on thiol reactivity. nih.govacs.org |
| Primary Electrophilic Site | Carbonyl carbon of the Boc group. | General reactivity of carbamates. |
This table is generated based on established principles from computational studies of similar functional groups, not on direct calculations for the specific compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and understanding how it interacts with solvents. The five-carbon pentyl chain allows for considerable conformational freedom, which can be critical for its biological activity or its utility as a chemical linker.
MD simulations can reveal the preferred conformations of the molecule in different environments. umich.edu In a vacuum, the molecule would likely adopt a coiled conformation to maximize intramolecular van der Waals interactions. In a polar solvent like water, the hydrophilic thiol and carbamate groups would tend to be exposed to the solvent, while the hydrophobic alkyl chain might fold to minimize its contact with water. In a nonpolar solvent, the opposite would be expected.
Studies on long-chain alkanethiols have shown that their conformational behavior is influenced by factors like temperature and the presence of surfaces. nih.govlsu.edu For this compound in solution, MD simulations could map the potential energy surface as a function of key dihedral angles in the pentyl chain and around the carbamate and thiol groups. This would identify the most stable conformers and the energy barriers between them.
Solvation effects are also critical. MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the calculation of the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. The solvation of the thiol and carbamate groups would be of particular interest, as these are the most likely sites for hydrogen bonding with protic solvents.
Table 2: Expected Conformational and Solvation Properties from MD Simulations
| Property | Expected Behavior | Rationale from Analogous Systems |
|---|---|---|
| Conformational Flexibility | High, due to the C5 alkyl chain. | General principles of long-chain alkanes. |
| Preferred Conformation (aq.) | Hydrophilic groups (thiol, carbamate) exposed to water. | Principles of hydrophobic and hydrophilic interactions. |
| Solvation Shell | Ordered water molecules around the thiol and carbamate groups. | Hydrogen bonding capabilities of these functional groups. |
This table is generated based on established principles from MD simulations of similar molecules, not on direct simulations for the specific compound.
Prediction of Reaction Outcomes and Selectivity through Computational Modeling
Computational modeling can be used to predict the outcomes and selectivity of reactions involving this compound. By calculating the activation energies and reaction energies for different possible reaction pathways, it is possible to determine which products are most likely to form.
A key reaction of this molecule is the reaction of the thiol group. For example, in a reaction with an electrophile, the thiol can act as a nucleophile. Computational models can be used to study the mechanism of this reaction, including the formation of any intermediates and transition states. acs.org This can help to understand the factors that control the regioselectivity and stereoselectivity of the reaction.
The Boc protecting group is designed to be stable under many conditions but can be removed under acidic conditions. Computational modeling can be used to study the mechanism of this deprotection reaction, which is important for its use in multi-step organic synthesis. researchgate.net
Furthermore, computational methods can be used to explore the reactivity of the carbamate group itself. While generally unreactive, under certain conditions, it can participate in reactions. Modeling these potential side reactions can be crucial for optimizing synthetic routes.
Ligand-Protein Docking and Interaction Studies for Probe Development
This compound has the potential to be used as a molecular probe, for example, in the study of protein-ligand interactions. nih.gov The thiol group can form covalent bonds with specific amino acid residues, such as cysteine, making it a useful tool for labeling proteins. thermofisher.com The Boc-protected amine provides a point for further functionalization, and the pentyl chain acts as a flexible spacer.
Molecular docking is a computational technique that can be used to predict how a ligand will bind to a protein. nih.gov In the case of this compound, docking studies could be used to identify potential binding sites on a target protein and to predict the binding affinity. This information can be used to design more effective probes.
Following docking, MD simulations can be used to study the dynamics of the ligand-protein complex. nih.gov This can provide insights into the stability of the complex and the nature of the interactions between the ligand and the protein. These simulations can also help to understand how the binding of the ligand affects the conformation of the protein.
The development of this molecule as a probe would involve computational screening against various protein targets to identify those with which it interacts most strongly. The flexibility of the pentyl linker would be a key parameter in these studies, as it allows the reactive thiol group to access a wider range of potential binding sites.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| tert-butoxycarbonyl (Boc) |
Future Perspectives and Emerging Research Avenues
Design of Next-Generation tert-butyl N-(5-sulfanylpentyl)carbamate Analogs with Enhanced Reactivity or Selectivity
The core structure of this compound is a versatile template for designing next-generation reagents. Research efforts are directed toward modifying its key components—the thiol group, the alkyl chain, and the carbamate (B1207046) protector—to achieve enhanced performance in specific applications. The goal is to create a library of analogs with fine-tuned properties, allowing researchers to select the optimal tool for their synthetic challenge.
Key strategies for analog design include:
Modulation of the Thiol Group: The reactivity of the sulfanyl (B85325) group can be adjusted by converting it to different functionalities. For example, creating disulfide derivatives could allow for reversible conjugation to biological molecules, while conversion to a thioester could provide a different handle for chemical ligation.
Alteration of the Alkyl Spacer: The five-carbon pentyl chain provides flexibility. Designing analogs with shorter or longer alkyl chains, or incorporating elements of rigidity such as cyclic structures or double bonds, could precisely control the distance and geometry between the two functional ends. This is particularly important in applications like molecular electronics or in designing linkers for targeted drug delivery.
Modification of the Carbamate Group: While the tert-butyloxycarbonyl (Boc) group is a widely used protecting group, analogs with alternative protecting groups could offer different deprotection conditions. This would enable orthogonal synthesis strategies where multiple protected amines can be unmasked selectively in a multi-step synthesis.
| Structural Modification | Objective | Potential Advantage | Example Analog Structure |
|---|---|---|---|
| Thiol Group Modification | Tune reactivity and enable specific ligation | Allows for participation in different coupling reactions (e.g., disulfide exchange) | tert-butyl N-(5-disulfanylpentyl)carbamate |
| Alkyl Chain Alteration | Control spacing and rigidity | Precise positioning of conjugated molecules | tert-butyl N-(3-sulfanylpropyl)carbamate |
| Carbamate Group Exchange | Achieve orthogonal deprotection schemes | Selective deprotection in the presence of other protected groups | Fluorenylmethyloxycarbonyl (Fmoc)-N-(5-sulfanylpentyl)carbamate |
Integration into Automated and High-Throughput Synthetic Platforms
The increasing demand for rapid discovery and optimization of new molecules in fields like drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. These systems enable the rapid production and screening of large libraries of compounds, significantly accelerating research. chemrxiv.org
The structure of this compound is well-suited for these technologies. Its thiol group can serve as an anchor to immobilize the molecule on a solid support, such as a resin or a plate surface. Once anchored, the Boc-protected amine is exposed and can be deprotected under standard automated conditions. The newly freed amine can then be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) in a parallel fashion, generating a large library of derivatives. This approach streamlines the synthesis and purification process, making it a powerful tool for discovering new functional molecules.
| Platform/Technique | Role of the Compound | Key Advantage |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | C-terminal anchor and functional linker | Enables synthesis of peptides with a C-terminal thiol for labeling or surface attachment |
| High-Throughput Parallel Synthesis | Bifunctional scaffold | Rapid generation of small molecule libraries for screening |
| DNA-Encoded Libraries (DEL) | Linker to connect building blocks to DNA tags | Facilitates the synthesis of vast libraries for affinity-based drug discovery |
Exploration of Novel Applications in Chemical Biology and Material Science
The dual functionality of this compound opens doors to innovative applications beyond conventional synthesis.
In Chemical Biology: The thiol group has a strong affinity for gold surfaces, making the compound an ideal candidate for constructing self-assembled monolayers (SAMs) on biosensor chips. After the monolayer is formed, the Boc group can be removed to expose the amine, which can then be used to immobilize proteins, antibodies, or DNA probes for diagnostic applications. Furthermore, its role as a flexible linker is being explored in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to hijack the cellular machinery to degrade specific disease-causing proteins.
In Material Science: The ability to form SAMs is also highly valuable in material science for modifying the surface properties of materials. For example, it can be used to create surfaces that resist protein fouling on medical implants or to pattern surfaces for microelectronics. Additionally, the compound can be incorporated as a monomer into polymers. The thiol and protected amine groups act as handles for post-polymerization modification, allowing for the creation of functional materials with tailored properties, such as hydrogels that respond to pH changes or polymers that can capture heavy metals.
| Field | Application | Mechanism/Function |
|---|---|---|
| Chemical Biology | Biosensor Fabrication | Forms a self-assembled monolayer on gold surfaces for biomolecule immobilization |
| Chemical Biology | PROTAC Synthesis | Acts as a flexible linker connecting a target-binding ligand to an E3 ligase ligand |
| Material Science | Surface Functionalization | Modifies surface properties (e.g., wettability, bio-adhesion) |
| Material Science | Functional Polymer Synthesis | Incorporates reactive sites into polymer chains for subsequent modification |
Development of Sustainable and Green Synthetic Routes for the Compound
With a growing global emphasis on environmental responsibility, the development of sustainable and "green" synthetic methods is a key priority for the chemical industry. Research into the synthesis of this compound is focusing on reducing its environmental footprint.
Future research avenues include:
Biocatalysis: Employing enzymes to catalyze steps in the synthesis can replace hazardous reagents and allow reactions to be performed in water under mild conditions. For instance, an enzyme could be used for the selective protection or deprotection of the amine group, avoiding harsh chemical reagents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This involves shifting from stoichiometric reagents to catalytic systems.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable biological sources instead of petroleum-based chemicals can significantly improve the lifecycle sustainability of the compound.
Solvent Reduction: Minimizing or eliminating the use of volatile and hazardous organic solvents by exploring solvent-free reaction conditions or using greener alternatives like water or supercritical CO₂ is an active area of research.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl N-(5-sulfanylpentyl)carbamate in laboratory settings?
- Methodological Answer : Researchers should prioritize personal protective equipment (PPE), including P95 respirators (US) or P1 filters (EU) for particulate protection, and chemical-resistant gloves/lab coats. Ensure proper ventilation and consult safety data sheets (SDS) for hazard-specific guidance. The compound is stable under recommended storage conditions but may react with strong oxidizing agents; incompatibility data should be reviewed prior to use . Acute toxicity data (e.g., LD₅₀) is limited, but standard protocols for sulfhydryl-containing compounds (e.g., neutralization of spills with inert adsorbents) should be followed.
Q. How can the compound’s structure and purity be confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–280 nm) is recommended. Gas Chromatography (GC) may be unsuitable due to the compound’s thermal instability. Retention factors (Rf) via Thin-Layer Chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents can provide preliminary purity insights .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : A standard method involves reacting 5-sulfanylpentylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to maintain pH 8–8. The reaction is stirred for 12–24 hours, followed by extraction with water and brine. Yield optimization (typically 70–85%) requires strict anhydrous conditions and inert gas purging to prevent disulfide formation .
Advanced Research Questions
Q. How does this compound interact with biological targets in enzyme inhibition studies?
- Methodological Answer : The sulfhydryl (-SH) group acts as a nucleophile, enabling covalent modification of enzyme active sites (e.g., cysteine proteases). Kinetic assays (e.g., fluorogenic substrate hydrolysis) can quantify inhibition constants (Kᵢ). Pre-incubation of the compound with the enzyme under physiological pH (7.4) and temperature (37°C) is critical. Competitive vs. non-competitive inhibition modes are distinguished via Lineweaver-Burk plots. Mass spectrometry confirms covalent adduct formation .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer : Degradation is minimized by storing the compound under argon at –20°C in amber vials. Antioxidants (e.g., 0.1% w/v butylated hydroxytoluene) in anhydrous solvents (e.g., DMF) reduce disulfide formation. Regular stability testing via HPLC monitors purity thresholds (>95%). Lyophilization is unsuitable due to the compound’s hygroscopic nature .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model bond dissociation energies and transition states. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. Solvent effects are simulated using Polarizable Continuum Models (PCM). Software like Gaussian 16 or ORCA is employed for energy minimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
